Bisacurone
Overview
Description
Bisacurone is a naturally occurring sesquiterpene compound with the molecular formula C₁₅H₂₄O₃. It is primarily isolated from the rhizomes of turmeric (Curcuma longa), a plant widely known for its culinary and medicinal uses. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anti-metastatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bisacurone can be achieved through several methods, although it is most commonly extracted from natural sources. One synthetic route involves the cyclization of a precursor compound under acidic conditions, followed by oxidation and reduction steps to form the desired sesquiterpene structure. The reaction conditions typically involve:
Cyclization: Using an acid catalyst such as sulfuric acid or hydrochloric acid.
Oxidation: Employing oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from turmeric rhizomes. The process involves:
Extraction: Using solvents like ethanol or methanol to extract the crude mixture from the plant material.
Purification: Employing techniques such as column chromatography or recrystallization to isolate this compound from other components.
Characterization: Using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the purity and structure of this compound.
Chemical Reactions Analysis
Types of Reactions
Bisacurone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxygenated derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can yield alcohol derivatives. Sodium borohydride is often used as a reducing agent.
Substitution: this compound can participate in substitution reactions, particularly at the carbonyl group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include oxygenated derivatives, alcohols, and substituted this compound compounds, each with potentially unique biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, cancer, and oxidative stress-related conditions.
Mechanism of Action
The mechanism by which bisacurone exerts its effects involves several molecular targets and pathways:
Anti-inflammatory: this compound inhibits the expression of inflammatory mediators such as cytokines and adhesion molecules, thereby reducing inflammation.
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.
Anti-metastatic: This compound interferes with the adhesion and migration of cancer cells, thereby inhibiting metastasis.
Comparison with Similar Compounds
Bisacurone can be compared with other sesquiterpenes such as curcumin, ar-turmerone, and zingiberene. While all these compounds share a common origin from turmeric, this compound is unique due to its specific molecular structure and distinct biological activities.
Similar Compounds
Curcumin: Known for its potent anti-inflammatory and antioxidant properties.
Ar-turmerone: Exhibits anti-inflammatory and neuroprotective effects.
Zingiberene: Possesses anti-inflammatory and antimicrobial activities.
This compound stands out for its combined anti-inflammatory, antioxidant, and anti-metastatic properties, making it a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
(6S)-6-[(1R,4S,5S)-4,5-dihydroxy-4-methylcyclohex-2-en-1-yl]-2-methylhept-2-en-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-10(2)7-13(16)8-11(3)12-5-6-15(4,18)14(17)9-12/h5-7,11-12,14,17-18H,8-9H2,1-4H3/t11-,12+,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOWFYQIUZMPRY-NEBZKDRISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C)C1CC(C(C=C1)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)C=C(C)C)[C@H]1C[C@@H]([C@@](C=C1)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336136 | |
Record name | Bisacurone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120681-81-4 | |
Record name | Bisacurone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120681814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bisacurone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BISACURONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA836UFA35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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